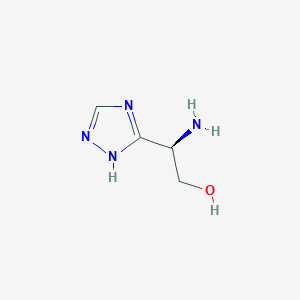
(2r)-2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r)-2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol typically involves the reaction of a suitable precursor with reagents that introduce the triazole ring and the aminoethanol moiety. One common method involves the cyclization of a hydrazine derivative with an appropriate aldehyde or ketone, followed by reduction and functional group transformations to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
(2r)-2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitrates.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various esters or ethers.
Aplicaciones Científicas De Investigación
(2r)-2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which (2r)-2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(2r)-2-Amino-2-(1h-1,2,4-triazol-3-yl)ethan-1-ol: shares similarities with other triazole-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C4H8N4O |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H8N4O/c5-3(1-9)4-6-2-7-8-4/h2-3,9H,1,5H2,(H,6,7,8)/t3-/m0/s1 |
Clave InChI |
DLDMLDYBQNQUIB-VKHMYHEASA-N |
SMILES isomérico |
C1=NNC(=N1)[C@H](CO)N |
SMILES canónico |
C1=NNC(=N1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)

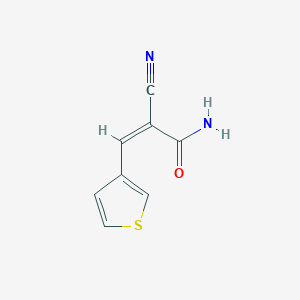
![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)
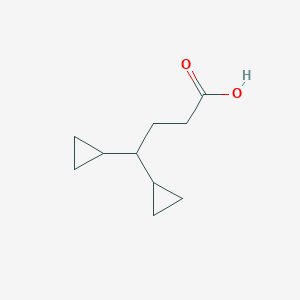
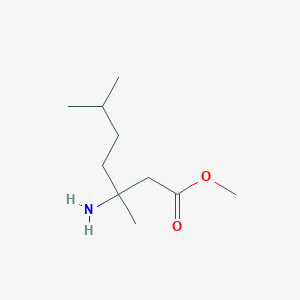

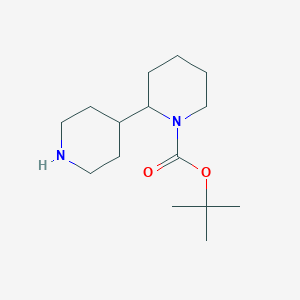
![4-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564265.png)
![6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid](/img/structure/B13564273.png)

